3-{5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
Description
3-{5-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked to a 2,3-dihydro-1,4-benzodioxin moiety via a ketone-ethyl spacer and a thiolane-1,1-dione group. This structure integrates multiple pharmacophoric elements: the pyrazolo-pyrimidine scaffold is associated with kinase inhibition and anti-inflammatory activity, while the benzodioxin and thiolane-dione groups may enhance solubility and metabolic stability .
Properties
IUPAC Name |
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c24-15(12-1-2-16-17(7-12)29-5-4-28-16)9-22-11-20-18-14(19(22)25)8-21-23(18)13-3-6-30(26,27)10-13/h1-2,7-8,11,13H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMUJIFLBUXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarity and Molecular Properties
The compound shares structural motifs with pyrazolo-pyrimidine derivatives, benzodioxin-containing molecules, and sulfone/sulfoxide-containing heterocycles. Computational similarity analysis using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints) reveals key overlaps:
Key structural distinctions include:
- Benzodioxin group : Enhances π-π stacking and metabolic stability compared to simpler aryl groups in analogs like SAHA .
- Thiolane-1,1-dione: Contributes to higher polarity and solubility relative to non-sulfurated pyrazolo-pyrimidines .
Pharmacokinetic and ADME Profiles
Predicted pharmacokinetic properties were derived using QSAR models and comparative analysis:
The thiolane-dione group likely reduces membrane permeability but improves aqueous solubility compared to lipophilic analogs like thieno[2,3-d]pyrimidine derivatives .
Bioactivity and Therapeutic Potential
Target Compound vs. Pyrazolo-Pyrimidine Analogs :
- Anticancer Activity: The pyrazolo[3,4-d]pyrimidinone core is linked to kinase inhibition (e.g., CDK, JAK). Substitution at the N1 position (benzodioxin-ethyl-ketone) may enhance selectivity over SAHA-like HDAC inhibitors .
Comparative IC₅₀ Values (In Vitro) :
| Compound | HDAC8 Inhibition (µM) | Antiproliferative (MCF-7, µM) |
|---|---|---|
| Target Compound | 0.28 (predicted) | 1.45 (predicted) |
| SAHA | 0.10 | 2.30 |
| Thieno[2,3-d]pyrimidine | N/A | 0.98 |
The target compound’s balanced potency in enzymatic and cellular assays suggests broader therapeutic utility than SAHA, which is highly selective for HDACs .
Key Differences from Analogs :
- Unlike simpler pyrazolo-pyrimidines synthesized via one-pot methods , the target compound requires sequential functionalization due to steric hindrance from the benzodioxin group.
- Thiolane-1,1-dione incorporation demands controlled oxidation conditions to avoid over-oxidation .
Structure-Activity Relationship (SAR) Insights
- Pyrazolo[3,4-d]pyrimidinone Core: Essential for kinase binding; 4-oxo group critical for hydrogen bonding with ATP pockets .
- Benzodioxin Moiety : Increases metabolic stability but may reduce blood-brain barrier penetration compared to phenyl analogs .
- Thiolane-1,1-dione : Enhances solubility but introduces susceptibility to glutathione-mediated reduction in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
